molecular formula C22H20N4O4S B5105317 4-(2-{[(4Z)-1-(4-Ethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-YL)benzene-1-sulfonamide

4-(2-{[(4Z)-1-(4-Ethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-YL)benzene-1-sulfonamide

Cat. No.: B5105317
M. Wt: 436.5 g/mol
InChI Key: PNLZGQWNWBBNPB-ZHZULCJRSA-N
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Description

4-(2-{[(4Z)-1-(4-Ethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-YL)benzene-1-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolidinylidene moiety linked to a pyrrole ring and a benzene sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(4Z)-1-(4-Ethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-YL)benzene-1-sulfonamide typically involves multiple steps. One common method involves the condensation of 4-ethylphenylhydrazine with a suitable diketone to form the pyrazolidinylidene intermediate. This intermediate is then reacted with a pyrrole derivative under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[(4Z)-1-(4-Ethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-YL)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of catalysts.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Amines or thiols in the presence of base catalysts like triethylamine (TEA).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-{[(4Z)-1-(4-Ethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-YL)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-{[(4Z)-1-(4-Ethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-YL)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include inhibition of key enzymes in metabolic pathways or disruption of cellular processes essential for microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-{[(4Z)-1-(4-Methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-YL)benzene-1-sulfonamide
  • 4-(2-{[(4Z)-1-(4-Chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-YL)benzene-1-sulfonamide
  • 4-(2-{[(4Z)-1-(4-Fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-YL)benzene-1-sulfonamide

Uniqueness

The uniqueness of 4-(2-{[(4Z)-1-(4-Ethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-YL)benzene-1-sulfonamide lies in its specific structural features, such as the ethyl group on the phenyl ring and the pyrazolidinylidene moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds with different substituents.

Properties

IUPAC Name

4-[2-[(Z)-[1-(4-ethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]pyrrol-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c1-2-15-5-7-17(8-6-15)26-22(28)20(21(27)24-26)14-18-4-3-13-25(18)16-9-11-19(12-10-16)31(23,29)30/h3-14H,2H2,1H3,(H,24,27)(H2,23,29,30)/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLZGQWNWBBNPB-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)S(=O)(=O)N)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CN3C4=CC=C(C=C4)S(=O)(=O)N)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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